molecular formula C7H4F3NO2 B13581537 4-(Difluoromethyl)-5-fluoropicolinic acid

4-(Difluoromethyl)-5-fluoropicolinic acid

Cat. No.: B13581537
M. Wt: 191.11 g/mol
InChI Key: ZMZXKXAUBPTBPZ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-fluoropicolinic acid is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of both difluoromethyl and fluorine groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-fluoropicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Difluoromethyl)-5-fluoropicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-fluoropicolinic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-5-fluoropicolinic acid
  • 4-(Difluoromethyl)-5-chloropicolinic acid
  • 4-(Difluoromethyl)-5-bromopicolinic acid

Uniqueness

4-(Difluoromethyl)-5-fluoropicolinic acid is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct reactivity and stability compared to other similar compounds. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a versatile moiety for various applications .

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

4-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C7H4F3NO2/c8-4-2-11-5(7(12)13)1-3(4)6(9)10/h1-2,6H,(H,12,13)

InChI Key

ZMZXKXAUBPTBPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)C(F)F

Origin of Product

United States

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